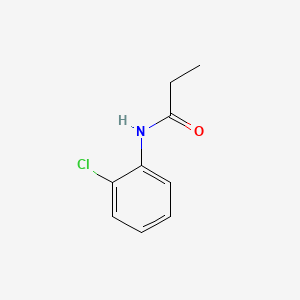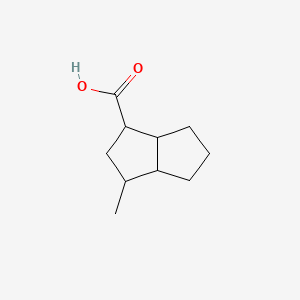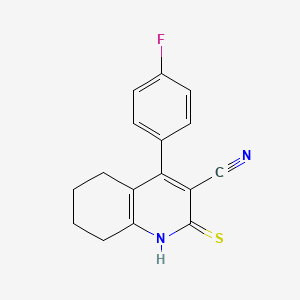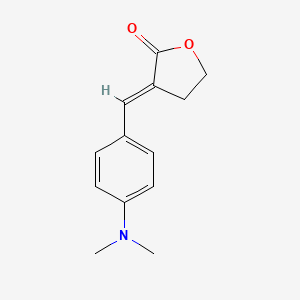
2-Chloropropionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropropionanilide is an organic compound with the molecular formula C(9)H({10})ClNO and a molecular weight of 183.64 g/mol It is a derivative of propionanilide, where a chlorine atom is substituted at the second position of the propionyl group
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing this compound involves the reaction of propionanilide with a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus trichloride (PCl(_3)). The reaction typically occurs under reflux conditions, where the propionanilide is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly to the solution.
Amidation Reaction: Another method involves the amidation of 2-chloropropionic acid with aniline. This reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO(_4)) can yield carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in dry ether.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of substituted anilides.
Reduction: Formation of 2-chloropropylamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloropropionanilide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Chemical Biology: Researchers use it to study enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 2-Chloropropionanilide exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom in the molecule can enhance its reactivity and binding affinity to certain molecular targets.
Comparación Con Compuestos Similares
2-Bromopropionanilide: Similar structure but with a bromine atom instead of chlorine.
2-Fluoropropionanilide: Contains a fluorine atom in place of chlorine.
2-Iodopropionanilide: Iodine substitution instead of chlorine.
Uniqueness: 2-Chloropropionanilide is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making this compound a balanced compound for various chemical reactions. Its specific properties make it suitable for applications where controlled reactivity is desired.
Propiedades
Número CAS |
2760-32-9 |
|---|---|
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
VCVUMBWLSGNGFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11999013.png)

![(5Z)-3-(2-methylpropyl)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11999030.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)

![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)






